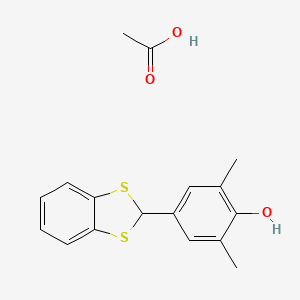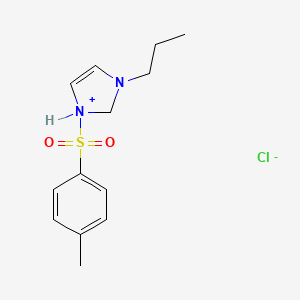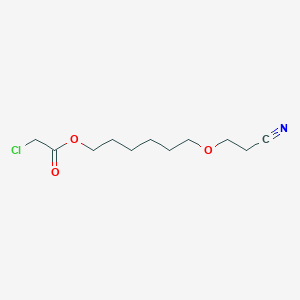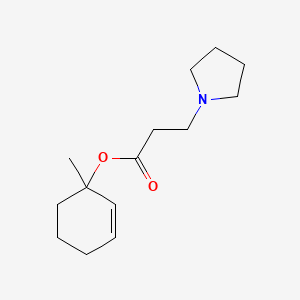![molecular formula C18H17N5O2S2 B14520896 N,N'-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N''-methylguanidine CAS No. 62540-23-2](/img/structure/B14520896.png)
N,N'-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N''-methylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of two benzothiazole moieties linked to a methylguanidine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by further functionalization to introduce the guanidine moiety. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminobenzenethiol to form benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of 2-aminobenzenethiol with carbonyl compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that combines 2-aminobenzenethiol, aldehydes, and urea or thiourea to form benzothiazole derivatives.
Microwave irradiation: This method accelerates the reaction process and improves yields by using microwave energy.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine, often employs large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. Molecular docking studies have shown that it binds to active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methoxybenzothiazole
- 2-Chloro-N-(6-methoxy-2-benzothiazolyl)-acetamide
- 6-Ethoxy-1,3-benzothiazol-2-amine
Uniqueness
N,N’-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine is unique due to its dual benzothiazole moieties and the presence of a methylguanidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62540-23-2 |
|---|---|
Molecular Formula |
C18H17N5O2S2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1,3-bis(6-methoxy-1,3-benzothiazol-2-yl)-2-methylguanidine |
InChI |
InChI=1S/C18H17N5O2S2/c1-19-16(22-17-20-12-6-4-10(24-2)8-14(12)26-17)23-18-21-13-7-5-11(25-3)9-15(13)27-18/h4-9H,1-3H3,(H2,19,20,21,22,23) |
InChI Key |
UFSQNZVLZMMUTI-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC1=NC2=C(S1)C=C(C=C2)OC)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[1,2-b]thiophene, 2,3-dimethyl-](/img/structure/B14520816.png)

![4,4'-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14520820.png)
![Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]-](/img/structure/B14520829.png)
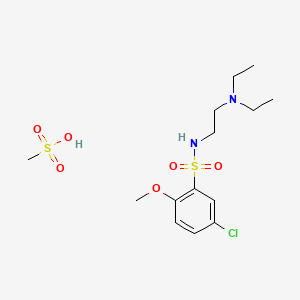


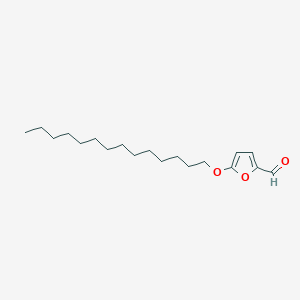
![5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one](/img/structure/B14520869.png)
